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Compound Name: Salbutamol-d9 (acetate)

Cat. No.: B15088746 Get Quote

An In-depth Technical Guide to Salbutamol-d9
(acetate)
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Salbutamol-d9 (acetate), a deuterated analog of the widely-used bronchodilator,

Salbutamol. This document is intended to serve as a valuable resource for researchers and

professionals involved in drug development, offering detailed data, experimental

methodologies, and visualizations of key biological pathways and analytical workflows.

Core Physical and Chemical Properties
Salbutamol-d9 (acetate) is a stable, isotopically labeled form of Salbutamol, where nine

hydrogen atoms on the tert-butyl group have been replaced with deuterium. This labeling

makes it an ideal internal standard for pharmacokinetic and metabolic studies, particularly in

mass spectrometry-based quantification assays.[1][2][3]

Quantitative Data Summary
The following tables summarize the key physical and chemical properties of Salbutamol-d9
(acetate) and its non-deuterated counterpart for comparative purposes.

Table 1: General and Chemical Properties
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Property Salbutamol-d9 (acetate) Salbutamol

Chemical Name

α¹-[[[1,1-di(methyl-d₃)ethyl-

2,2,2-d₃]amino]methyl]-4-

hydroxy-1,3-

benzenedimethanol acetate

4-[2-(tert-butylamino)-1-

hydroxyethyl]-2-

(hydroxymethyl)phenol

Synonyms

(±)-Albuterol-d9 acetate, (±)-

Salbutamol-d9 acetate, DL-

Salbutamol-d9 acetate

Albuterol, Ventolin, Proventil

Molecular Formula C₁₃H₁₂D₉NO₃ · C₂H₄O₂ C₁₃H₂₁NO₃

Molecular Weight 308.42 g/mol [4][5] 239.31 g/mol [6]

CAS Number 1781417-68-2 18559-94-9[6]

Appearance
White to off-white crystalline

solid[6]

White to off-white crystalline

solid[6]

Purity
≥99% deuterated forms (d₁-d₉)

[3]
≥98%

Table 2: Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/7918770/
https://www.hpc-standards.com/shop/ReferenceMaterials/Stableisotopelabeledcompounds/Salbutamolacetate_1.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Salbutamol
https://pubchem.ncbi.nlm.nih.gov/compound/Salbutamol
https://pubchem.ncbi.nlm.nih.gov/compound/Salbutamol
https://pubchem.ncbi.nlm.nih.gov/compound/Salbutamol
https://www.caymanchem.com/product/25234/salbutamol-d9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value (Salbutamol) Notes

Melting Point 157-158 °C

Isotopic labeling is not

expected to significantly alter

the melting point.

Boiling Point
433.5 °C at 760 mmHg

(estimated)

Solubility

   Water Slightly soluble[3]

   Methanol Slightly soluble[3]

   Ethanol ~10 mg/mL[7]
Data for non-deuterated

Salbutamol.

   DMSO ~5 mg/mL[7]
Data for non-deuterated

Salbutamol.

   PBS (pH 7.2) ~5 mg/mL[7]
Data for non-deuterated

Salbutamol.

UV Absorption Maxima (λmax) 226 nm, 277 nm[7] In ethanol.

Experimental Protocols
This section details representative experimental methodologies for the analysis of Salbutamol,

where Salbutamol-d9 is commonly employed as an internal standard.

Quantitative Analysis by Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general method for the quantification of Salbutamol in biological

matrices, such as plasma or urine, using Salbutamol-d9 as an internal standard.

2.1.1. Sample Preparation (Solid-Phase Extraction)

To 1 mL of the biological sample (e.g., plasma, urine), add an appropriate amount of

Salbutamol-d9 (acetate) solution as the internal standard.
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Precondition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation

exchange or a hydrophilic-lipophilic balanced sorbent) with methanol followed by water.

Load the sample onto the SPE cartridge.

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove

interferences.

Elute the analyte and the internal standard with a stronger organic solvent, often containing a

small amount of acid or base to facilitate elution (e.g., 5% formic acid in methanol).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2.1.2. LC-MS/MS Conditions

Liquid Chromatography:

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is

commonly used.

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small

amount of an additive like formic acid or ammonium formate to improve peak shape and

ionization efficiency.

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective

quantification.

MRM Transition for Salbutamol: m/z 240.2 → 148.1
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MRM Transition for Salbutamol-d9: m/z 249.2 → 157.1 (Note: The exact masses will

depend on the specific deuteration pattern).

Biological Activity and Signaling Pathway
Salbutamol is a selective β₂-adrenergic receptor agonist.[1][2] Its primary therapeutic effect is

the relaxation of bronchial smooth muscle, leading to bronchodilation.[8] This action is

mediated through a well-defined signaling cascade.

β₂-Adrenergic Receptor Signaling Pathway
The binding of Salbutamol to the β₂-adrenergic receptor on the surface of airway smooth

muscle cells initiates a series of intracellular events:

Receptor Activation: Salbutamol binds to the β₂-adrenergic receptor, a G-protein coupled

receptor (GPCR).

G-Protein Activation: This binding induces a conformational change in the receptor, leading

to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates

from the Gβγ subunits and exchanges GDP for GTP.

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound

enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the

activation of Protein Kinase A (PKA).

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, which

ultimately results in a decrease in intracellular calcium levels and the relaxation of the airway

smooth muscle, causing bronchodilation.[9][10]

The following diagram illustrates this signaling pathway.
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Caption: The β₂-adrenergic signaling cascade initiated by Salbutamol.

Representative Experimental Workflow
The following diagram outlines a typical workflow for the quantification of Salbutamol in a

biological matrix using Salbutamol-d9 (acetate) as an internal standard.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15088746?utm_src=pdf-body-img
https://www.benchchem.com/product/b15088746?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analysis

Data Processing

Biological Sample
(e.g., Plasma, Urine)

Spike with
Salbutamol-d9 (IS)

Solid-Phase Extraction
(SPE)

Evaporation

Reconstitution

LC-MS/MS Analysis

Peak Integration

Calibration Curve
Generation

Quantification of
Salbutamol

Final Concentration
Report

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15088746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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